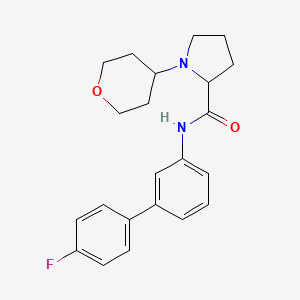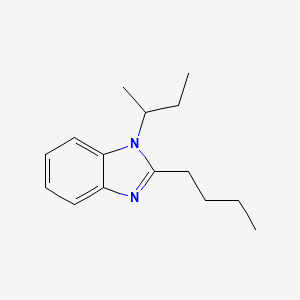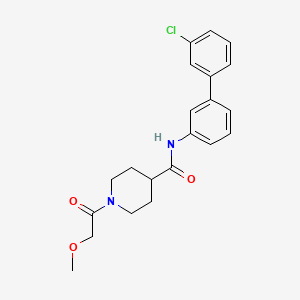
N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide, also known as FBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBP is a proline-based compound that possesses unique structural features, making it an attractive candidate for various biological and chemical studies.
Applications De Recherche Scientifique
N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide is in the field of drug discovery. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been shown to inhibit the activity of various enzymes and receptors, making it a potential candidate for the development of novel drugs. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has also been studied for its potential applications in the field of catalysis. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide-based catalysts have been shown to exhibit high selectivity and activity in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide involves the inhibition of various enzymes and receptors. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has also been shown to inhibit the activity of the receptor CXCR4, which is involved in cell migration and proliferation. The inhibition of these enzymes and receptors by N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been shown to have various biochemical and physiological effects. The inhibition of DPP-IV by N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide leads to increased insulin secretion and improved glucose tolerance. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has also been shown to inhibit cancer cell migration and proliferation by inhibiting the activity of CXCR4. In addition, N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has several advantages as a chemical compound for lab experiments. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide is stable under various conditions, making it easy to handle and store. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide is also easily synthesized in high purity and high yield, making it readily available for various experiments. However, N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide also has some limitations. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide is a relatively new compound, and its properties and applications are still being studied. The synthesis of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide requires specialized equipment and expertise, which may limit its accessibility to some researchers.
Orientations Futures
There are several future directions for the study of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide. One potential direction is the development of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide-based drugs for the treatment of various diseases. The inhibition of DPP-IV and CXCR4 by N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide makes it an attractive candidate for the treatment of diabetes and cancer, respectively. Another potential direction is the study of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide-based catalysts for various chemical reactions. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide-based catalysts have shown high selectivity and activity in various reactions, making them potential candidates for industrial applications. Finally, the study of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide's properties and applications in other fields, such as materials science and nanotechnology, may lead to new discoveries and applications of this compound.
Conclusion:
In conclusion, N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide is a proline-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide's synthesis method has been optimized to yield high purity and high yield of the compound. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been extensively studied for its potential applications in drug discovery and catalysis. The mechanism of action of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide involves the inhibition of various enzymes and receptors, leading to various biochemical and physiological effects. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has several advantages as a chemical compound for lab experiments, but also has some limitations. There are several future directions for the study of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide, including the development of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide-based drugs and catalysts, and the study of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide's properties and applications in other fields.
Méthodes De Synthèse
The synthesis of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 4'-fluoro-3-biphenylcarboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with tetrahydro-2H-pyran-4-amine in the presence of a base to yield the desired N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide compound. The synthesis method of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been optimized to yield high purity and high yield of the compound.
Propriétés
IUPAC Name |
N-[3-(4-fluorophenyl)phenyl]-1-(oxan-4-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c23-18-8-6-16(7-9-18)17-3-1-4-19(15-17)24-22(26)21-5-2-12-25(21)20-10-13-27-14-11-20/h1,3-4,6-9,15,20-21H,2,5,10-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBCXBHAWWBXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCOCC2)C(=O)NC3=CC=CC(=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene](/img/structure/B6039619.png)
![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B6039640.png)
![7-benzyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6039650.png)
![1-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-N-{[1-(1-piperidinyl)cyclohexyl]methyl}methanamine](/img/structure/B6039657.png)
![3-[({1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}amino)methyl]phenol](/img/structure/B6039665.png)
![2-mercapto-7-(2-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6039673.png)
![4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine](/img/structure/B6039678.png)


![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6039698.png)
![N-(4-methoxybenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6039699.png)
![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6039711.png)